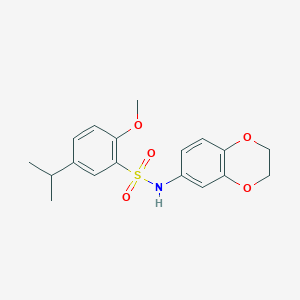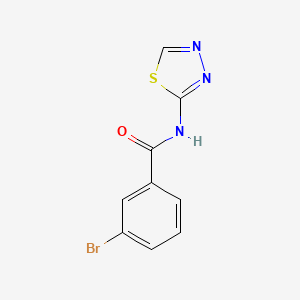
3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the bromine atom and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidized and Reduced Products: Oxidation and reduction reactions can yield different oxidized or reduced forms of the thiadiazole ring.
Scientific Research Applications
Chemistry:
3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
The compound has shown promise in biological and medicinal research due to its antimicrobial, anticancer, and anticonvulsant properties. It is being investigated for its potential use in developing new drugs for treating infections, cancer, and neurological disorders .
Industry:
In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are explored for applications in agriculture, such as fungicides and herbicides .
Mechanism of Action
The mechanism of action of 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The bromine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
- 3-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide
- 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Comparison:
3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which enhances its biological activity compared to its chloro or unsubstituted counterparts. The thiadiazole ring provides a versatile scaffold for further modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H6BrN3OS |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H6BrN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
InChI Key |
ABFOSEJGTGNWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


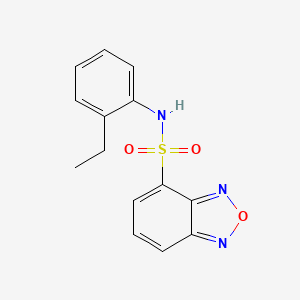
![N-(3-methoxypropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11123346.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11123350.png)
![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11123356.png)
![2-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123357.png)
![4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B11123369.png)
![ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11123370.png)
![N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11123371.png)
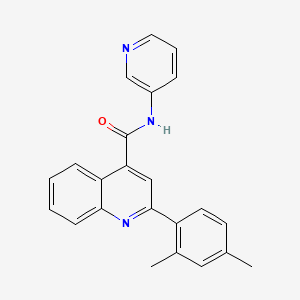
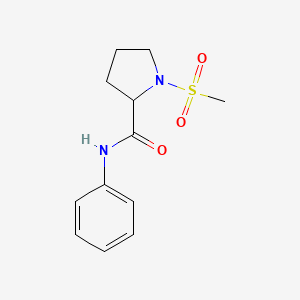
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B11123391.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11123393.png)
methanone](/img/structure/B11123394.png)
